Crotyl alcohol

Vue d'ensemble

Description

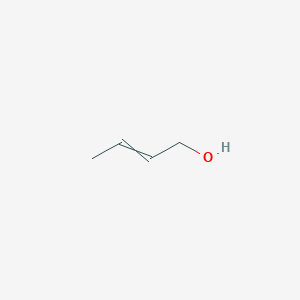

Crotyl alcohol, also known as crotonyl alcohol or (2E)-but-2-en-1-ol, is an unsaturated alcohol with the chemical formula C₄H₈O. It is a colorless liquid that is moderately soluble in water and miscible with most organic solvents. This compound exists in two isomeric forms: cis and trans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Crotyl alcohol can be synthesized through the hydrogenation of crotonaldehyde. This process involves the selective hydrogenation of the carbonyl group in crotonaldehyde to form this compound . The reaction typically employs catalysts such as platinum-tin on silica (Pt-Sn/SiO₂) to achieve high selectivity .

Industrial Production Methods: In industrial settings, this compound is produced by the Meerwein-Ponndorf-Verley reduction of crotonaldehyde. This method involves the reduction of crotonaldehyde using aluminum isopropoxide as a catalyst in isopropanol, resulting in the formation of this compound .

Types of Reactions:

Oxidation: this compound undergoes selective oxidation to form crotonaldehyde.

Reduction: this compound can be reduced to butanol using hydrogenation techniques.

Substitution: this compound can participate in substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Palladium catalysts, oxygen, and mild temperatures are commonly used for the oxidation of this compound.

Reduction: Hydrogen gas and metal catalysts such as platinum or palladium are used for the reduction of this compound.

Substitution: Halogenating agents like hydrogen chloride or bromine can be used under controlled conditions.

Major Products Formed:

Oxidation: Crotonaldehyde

Reduction: Butanol

Substitution: Halogenated crotyl derivatives

Applications De Recherche Scientifique

Chemical Synthesis and Industrial Applications

1.1 Precursor for Chemical Intermediates

Crotyl alcohol is a valuable precursor for several important chemical intermediates:

- Alkenes : It can be converted into 1,3-butadiene, which is essential for synthetic rubber production.

- Halides and Esters : this compound can be transformed into crotyl halides and esters, which are used in various chemical syntheses.

These transformations are crucial for producing polymers and agrochemicals, thereby making this compound a key player in the chemical industry .

1.2 Biotechnological Production

Recent advancements have focused on using engineered microorganisms to enhance the production of this compound. These microorganisms can efficiently convert biomass into this compound, presenting a sustainable alternative to petroleum-based methods. By optimizing metabolic pathways, researchers aim to increase yields and reduce costs associated with its production .

Catalytic Applications

2.1 Selective Oxidation Reactions

This compound has been investigated as a substrate in selective oxidation reactions using various catalysts:

- Pd(111) Catalyst : Research has shown that this compound can be selectively oxidized over palladium catalysts at low temperatures. This process is significant for producing crotonaldehyde, an important compound in organic synthesis .

- Chloramine-T Oxidation : Studies have demonstrated the oxidation of this compound using chloramine-T in acidic conditions, leading to the formation of crotonaldehyde. The reaction kinetics have been characterized to understand the underlying mechanisms better .

Environmental and Health Considerations

3.1 Carcinogenicity Studies

The International Agency for Research on Cancer (IARC) has evaluated the potential carcinogenic hazards associated with exposure to this compound and related compounds. This assessment is essential for understanding the safety profiles of chemicals used in industrial applications .

Emerging Applications

4.1 Personal Care and Cosmetics

This compound is gaining traction in personal care products due to its properties as a solvent and emulsifier. Its use in cosmetics formulations is expanding as manufacturers seek effective ingredients that enhance product performance while ensuring safety .

Case Studies

Mécanisme D'action

The mechanism of action of crotyl alcohol involves its interaction with various molecular targets and pathways:

Oxidation Mechanism: The oxidation of this compound to crotonaldehyde involves the formation of an allyl alkoxide intermediate.

Reduction Mechanism: The reduction of this compound to butanol involves the addition of hydrogen atoms to the carbon-carbon double bond and the hydroxyl group.

Substitution Mechanism: In substitution reactions, this compound reacts with halogenating agents to replace the hydroxyl group with a halogen atom, forming halogenated derivatives.

Comparaison Avec Des Composés Similaires

Crotyl alcohol can be compared with other similar compounds such as allyl alcohol, crotonaldehyde, and crotonic acid:

Allyl Alcohol: Both this compound and allyl alcohol are unsaturated alcohols, but this compound has an additional carbon-carbon double bond, making it more reactive in certain chemical reactions.

Crotonaldehyde: Crotonaldehyde is the aldehyde form of this compound. While this compound is an alcohol, crotonaldehyde contains a carbonyl group, making it more prone to oxidation reactions.

Crotonic Acid: Crotonic acid is the carboxylic acid form of this compound. It has a carboxyl group instead of a hydroxyl group, which significantly alters its chemical properties and reactivity.

Activité Biologique

Crotyl alcohol (2-buten-1-ol) is an unsaturated alcohol that has garnered attention in various fields of research due to its biological activity and potential toxicological implications. This article provides a detailed overview of the biological activity of this compound, including its metabolic pathways, cytotoxic effects, and implications in chemical synthesis.

Metabolism and Toxicological Significance

This compound undergoes oxidative metabolism, primarily through the action of alcohol dehydrogenase enzymes. This process converts this compound into crotonaldehyde, a compound known for its cytotoxic properties. Research has demonstrated that this compound can induce significant cell death in mouse hepatocytes in a time- and concentration-dependent manner, alongside notable depletion of glutathione levels .

The mechanism underlying the toxicity of this compound involves the formation of reactive metabolites that can modify cellular proteins. The conversion to crotonaldehyde leads to carbonylation of various proteins, which correlates with increased cell death . The use of inhibitors such as 4-methylpyrazole has shown that the cytotoxic effects are mediated by oxidation products rather than this compound itself .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its dual role as both a substrate in synthetic chemistry and a potential toxicant.

Case Study 1: Hepatotoxicity in Mouse Models

In a study focusing on mouse hepatocytes, this compound was found to cause significant cytotoxicity. The research indicated that exposure resulted in marked protein carbonylation and cell death, with glutathione depletion serving as a key indicator of oxidative stress .

| Parameter | Observation |

|---|---|

| Cell Type | Mouse Hepatocytes |

| Concentration Range | 0.5 - 5 mM |

| Time Points | 0, 12, 24 hours |

| Outcome | Increased cell death |

| Mechanism | Glutathione depletion |

Case Study 2: Synthesis of 1,3-Butadiene

This compound is also utilized in synthetic chemistry, particularly in the production of 1,3-butadiene via dehydration reactions over solid acid catalysts. Studies have shown high conversion rates (up to 96%) but low selectivity for butadiene (around 30%), indicating the formation of various by-products .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other unsaturated alcohols such as allyl alcohol and acrolein. Both allyl alcohol and this compound are known to produce toxic aldehydes upon oxidation. However, this compound's specific metabolic pathway leading to crotonaldehyde distinguishes its toxicological profile.

| Compound | Toxicity | Metabolic Pathway |

|---|---|---|

| This compound | Moderate | Oxidation to Crotonaldehyde |

| Allyl Alcohol | High | Oxidation to Acrolein |

| Acrolein | Very High | Directly toxic |

Analyse Des Réactions Chimiques

Oxidation

-

Oxidation by N-chloro-4-methylbenzene Sulphonamide: The kinetics of crotyl alcohol oxidation by sodium salt of N-chloro-4-methylbenzene sulphonamide (chloramine-T) has been studied in both acidic and alkaline mediums .

-

Selective Oxidation: Alloy and core–shell Gold Palladium nanoparticle catalysts can selectively oxidize this compound to crotonaldehyde at room temperature in base-free conditions .

-

Oxidation by Peroxomonosulfate: The kinetics and mechanism of oxidation of this compound by peroxomonosulfate in an aqueous acidic medium has been studied to find the role of activated species .

Hydrogenation

-

Crotonaldehyde Hydrogenation: this compound can be created by the hydrogenation of crotonaldehyde on Rh/TiO2 catalysts . In rhodium catalysts, the saturated aldehyde is the main product, but the selectivity to the unsaturated alcohol is better than rhodium metal catalysts supported on non-SMSI catalysts .

Dehydration

-

1,3-Butadiene Production: this compound can be used for 1,3-butadiene production by dehydration over solid acid catalysts .

-

The following formulas determine this compound conversion and 1,3-butadiene selectivity :

-

This compound conversion % =

-

Butadiene selectivity % =

-

Butadiene yield % =

-

-

A higher n-hexane/crotyl alcohol ratio led to an increase not only in butadiene selectivity but also in this compound conversion, suggesting that the dilution contributed to the prevention of the intermolecular dehydration, thus favoring the intramolecular dehydration .

-

Isomerization

-

Isomerization Catalyzed by V2O5-modified Silica: The isomerization of this compound to 3-buten-2-ol was found to progress in the reaction of this compound over V2O5-modified SiO2 at 200 °C . V2O5/SiO2 showed high 3-buten-2-ol yield and stable catalytic activity. The isomerization between this compound and 3-buten-2-ol reached an equilibrium without the dehydration to 1,3-butadiene .

Propriétés

IUPAC Name |

(E)-but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCASXYBKJHWFMY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883409 | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Acros Organics MSDS] | |

| Record name | Crotyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-61-0, 6117-91-5 | |

| Record name | trans-Crotyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotyl alcohol, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | But-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTYL ALCOHOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L585TY5908 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of crotyl alcohol?

A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound can be identified through various spectroscopic methods. For instance, metastable de-excitation spectroscopy (MDS) reveals distinct features associated with its molecular orbitals, including emissions from the hydrocarbon skeleton, the O n nonbonding, and C=C π states. [] These features differ from its oxidized counterpart, crotonaldehyde. []

Q3: What is the significance of this compound in catalysis?

A3: this compound serves as a valuable probe molecule in catalysis research. For example, it helps in understanding the mechanisms of selective hydrogenation reactions over various catalysts. [, , , , ]

Q4: Can you elaborate on the selective hydrogenation of crotonaldehyde to this compound?

A4: This reaction is a prominent area of research in heterogeneous catalysis. Studies demonstrate that catalysts like Pt-Sn/BN exhibit good selectivity towards this compound formation from crotonaldehyde. [] The selectivity is attributed to the presence of Snn+ acting as Lewis acid sites, which preferentially adsorb and activate the C=O bond in crotonaldehyde. []

Q5: What other catalytic reactions involve this compound?

A5: this compound is also utilized in dehydration reactions to produce 1,3-butadiene, an important industrial chemical, using solid acid catalysts such as silica-alumina. [] Researchers found that catalyst deactivation occurs primarily due to water adsorption rather than coke formation. []

Q6: How does the choice of catalyst impact the selectivity of reactions involving this compound?

A6: Catalyst selection significantly influences reaction pathways. For instance, while Pd catalysts favor the hydrogenation of the C=C bond in crotonaldehyde, Ir catalysts yield both this compound and butanal. []

Q7: Are there any insights into the adsorption behavior of this compound on metal surfaces?

A8: Yes, studies utilizing metastable de-excitation spectroscopy (MDS) and Density Functional Theory (DFT) calculations reveal that this compound prefers to adsorb on Pd(111) with both the C=C and O bonds nearly parallel to the surface at low temperatures. []

Q8: How do structural modifications of this compound affect its reactivity?

A9: Research suggests that the presence of the conjugated C=C bond in this compound significantly influences its adsorption and reactivity compared to saturated alcohols. [, ] This difference in reactivity highlights the importance of the conjugated system in its chemical behavior.

Q9: Are there challenges associated with the stability of this compound?

A10: One challenge encountered during the dehydration of this compound to 1,3-butadiene is the deactivation of the silica-alumina catalyst due to water adsorption. [] This finding emphasizes the need to consider water sensitivity during this compound applications.

Q10: What is known about the metabolism and toxicity of this compound?

A11: Studies show that rats metabolize this compound, crotonaldehyde, and crotyl phosphate to 3-hydroxy-1-methylpropylmercapturic acid and 2-carboxy-1-methylethylmercapturic acid. [] This metabolic pathway suggests a potential detoxification route for this compound in vivo.

Q11: How can the products of reactions involving this compound be analyzed?

A12: Gas-liquid chromatography (GLC) enables the separation and quantification of cis- and trans-crotyl alcohol isomers in reaction mixtures. [] This technique provides a reliable method to determine the isomeric composition of products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.